REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH2:10])=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[CH3:9][O:8][C:5]1[N:4]=[C:3]([NH2:10])[C:2]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=1 |f:2.3.4,6.7.8.9.10,^1:36,37,38,39,40,54,55,56,57,58|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1)OC)N
|
Name
|
|
Quantity
|
396 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium (II) dichloromethane adduct
|
Quantity
|
59 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted Na2CO3 aq. was added
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with 100 ml diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica-
|
Type
|
WASH
|
Details
|
eluting with a gradient of hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=N1)N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |